REACTION_CXSMILES
|
C(N(CC)CC)C.[OH:8][CH:9]([C:15]1[C:24]2[C:19](=[CH:20][CH:21]=[CH:22][CH:23]=2)[CH:18]=[CH:17][C:16]=1[O:25][CH3:26])[C:10](=[NH:14])[O:11]CC.[O:27]1CCC[CH2:28]1>>[CH3:26][O:25][C:16]1[CH:17]=[CH:18][C:19]2[C:24](=[CH:23][CH:22]=[CH:21][CH:20]=2)[C:15]=1[CH:9]1[O:8][C:28](=[O:27])[NH:11][C:10]1=[O:14]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
ethyl 1-hydroxy-1-(2-methoxy-1-naphthyl)methanecarboximidate
|
Quantity
|
16.5 g
|
Type
|
reactant
|
Smiles
|
OC(C(OCC)=N)C1=C(C=CC2=CC=CC=C12)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Recrystallization from ethyl acetate/toluene
|
Type
|
CUSTOM
|
Details
|
gave
|
Type
|
CUSTOM
|
Details
|
purified 5-(2-methoxy-1-naphthyl)oxazolidine-2,4-dione in two crops [7.7 g.; m.p. 199°-201° C.; ir (KBr) 1820, 1740 cm-1 ]
|
Name
|
|
Type
|
|
Smiles
|
COC1=C(C2=CC=CC=C2C=C1)C1C(NC(O1)=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |